molecular formula C12H11ClO3 B1580741 Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate CAS No. 67593-46-8

Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate

Cat. No. B1580741
CAS RN: 67593-46-8
M. Wt: 238.66 g/mol
InChI Key: MNMKWCPLHQYQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate, also known as Methyl 2-(2-chlorobenzylidene)-malonate, is a chemical compound that has gained significant attention in the field of organic synthesis. The compound is synthesized by the condensation of 2-chlorobenzaldehyde with methyl acetoacetate. The resulting product is a yellow crystalline solid that has been used in a variety of scientific research applications.

Scientific Research Applications

Pharmaceutical Industry

Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate: is utilized in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). Its structure is amenable to modifications that can lead to the development of new drugs with potential antibacterial, antifungal, or anti-inflammatory properties .

Organic Synthesis

This compound serves as a precursor in organic synthesis, particularly in reactions like the Knoevenagel condensation. It can be used to synthesize benzylidenemalononitrile derivatives, which are valuable intermediates in the production of dyes, pigments, and pharmaceuticals .

Catalysis Research

Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate: can be used in catalysis research to study the effects of different catalysts on the yield and selectivity of reactions. It’s particularly useful in studying base-catalyzed reactions such as the Knoevenagel condensation .

Green Chemistry

Researchers are exploring the use of Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate in green chemistry applications. Its potential for clean synthesis with minimal environmental impact makes it an attractive candidate for sustainable chemical practices .

properties

IUPAC Name

methyl (2E)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c1-8(14)10(12(15)16-2)7-9-5-3-4-6-11(9)13/h3-7H,1-2H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMKWCPLHQYQLU-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\C1=CC=CC=C1Cl)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate

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